molecular formula C14H13FN2O3S2 B2648174 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1705972-97-9

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2648174
CAS No.: 1705972-97-9
M. Wt: 340.39
InChI Key: BBPGHSRUZGCSBZ-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a fluorophenyl group, a sulfonyl group, a thiophenyl group, and an azetidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chloride as the reagent.

    Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, catalysts like palladium or nickel, and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
  • 3-((4-bromophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
  • 3-((4-methylphenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Uniqueness

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S2/c15-10-3-5-11(6-4-10)22(19,20)12-8-17(9-12)14(18)16-13-2-1-7-21-13/h1-7,12H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPGHSRUZGCSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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